molecular formula C9H13N3O3 B7581725 (2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid

(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid

Cat. No. B7581725
M. Wt: 211.22 g/mol
InChI Key: AUCLFNRJDGUGCW-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid, also known as MPB, is a synthetic compound that has been widely used in scientific research to study its mechanism of action and its biochemical and physiological effects. MPB is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the degradation of incretin hormones. Incretin hormones play a crucial role in regulating glucose homeostasis and are of great interest in the treatment of type 2 diabetes.

Mechanism of Action

(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid inhibits DPP-IV by binding to the active site of the enzyme, preventing it from degrading incretin hormones. This results in an increase in the levels of GLP-1 and GIP, which stimulate insulin secretion and inhibit glucagon secretion, thereby improving glucose homeostasis.
Biochemical and Physiological Effects
(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid has been shown to improve glucose homeostasis in animal models of diabetes by increasing insulin secretion and decreasing glucagon secretion. It has also been shown to improve insulin sensitivity and reduce inflammation in adipose tissue.

Advantages and Limitations for Lab Experiments

One advantage of using (2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid in lab experiments is its potency as a DPP-IV inhibitor, which allows for the study of the effects of incretin hormones on glucose homeostasis. However, one limitation is that (2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid is a synthetic compound and may not fully represent the effects of endogenous incretin hormones.

Future Directions

For research on (2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid include the development of more potent and selective DPP-IV inhibitors, as well as the study of its effects on other physiological processes such as lipid metabolism and inflammation. Additionally, the use of (2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid in combination with other therapies for the treatment of diabetes should be explored.

Synthesis Methods

The synthesis of (2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with N-tert-butoxycarbonyl-L-serine methyl ester, followed by deprotection and coupling with N-(9-fluorenylmethyloxycarbonyl)-L-alanine. The final product is obtained after deprotection and purification by column chromatography.

Scientific Research Applications

(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid has been extensively used in scientific research to study its mechanism of action and its biochemical and physiological effects. It has been shown to be a potent inhibitor of DPP-IV, which leads to an increase in the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This increase in incretin hormones results in improved glucose homeostasis, making it a potential therapeutic target for the treatment of type 2 diabetes.

properties

IUPAC Name

(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-3-6(9(14)15)10-8(13)7-4-5(2)11-12-7/h4,6H,3H2,1-2H3,(H,10,13)(H,11,12)(H,14,15)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCLFNRJDGUGCW-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)C1=NNC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)NC(=O)C1=NNC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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